molecular formula C15H16N6O4 B1192053 2PyG

2PyG

Cat. No.: B1192053
M. Wt: 344.33
InChI Key: CJWJWSHVISEFOC-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2PyG is a highly fluorescent guanosine mimic for folding and energy transfer studies.

Scientific Research Applications

Cation-Mediated Energy Transfer in G-Quadruplexes

  • Application : 2PyG acts as a highly sensitive internal fluorescent probe for studying the folding and energy transfer in G-quadruplexes, a form of DNA structure.
  • Findings : this compound is minimally disruptive to G-quadruplex folding and exhibits intense fluorescence. It has been used to quantify energy transfer efficiencies within G-quadruplex structures, providing insights into DNA-to-probe energy transfer reactions (Dumas & Luedtke, 2010).

Fluorescence Properties of this compound in DNA

  • Application : this compound is compared with other fluorescent base analogues like 2-aminopurine (2AP) for its application in nucleic-acid folding and catalysis assays.
  • Findings : this compound has been found to exhibit enhanced fluorescence quantum yields in folded nucleic acids and is approximately 50 times brighter than 2AP in duplex DNA. This makes it a superior choice for accurately quantifying energy-transfer efficiencies (Dumas & Luedtke, 2011).

Femtomolar Detection of Mercuric Ion (II)

  • Application : this compound-related technology is used in the development of a surface-enhanced Raman scattering (SERS) chip for detecting mercuric ion (II) at femtomolar levels.
  • Findings : This application showcases the potential of this compound-related compounds in environmental monitoring and analytical chemistry (Du et al., 2013).

Polymer Morphology Performance

  • Application : The effect of morphology on the performance of 2-aminopyridine (2-apy) imprinted polymers is studied, which can be related to the broader category of pyridine derivatives like this compound.
  • Findings : This research provides insights into the physical characteristics and binding parameters of polymers, highlighting the potential application of this compound in polymer science (Holland et al., 2010).

Photostable Photosensitizer Development

  • Application : Research on the development of a novel photosensitizer scaffold, which is relevant to the study of this compound due to its photophysical properties.
  • Findings : The development and application of photostable photosensitizers are critical in fields like photodynamic therapy, where compounds like this compound can play a significant role (Yogo et al., 2005).

Properties

Molecular Formula

C15H16N6O4

Molecular Weight

344.33

IUPAC Name

8-(2-Pyridyl)-2'-deoxyguanosine

InChI

InChI=1S/C15H16N6O4/c16-15-19-13-11(14(24)20-15)18-12(7-3-1-2-4-17-7)21(13)10-5-8(23)9(6-22)25-10/h1-4,8-10,22-23H,5-6H2,(H3,16,19,20,24)/t8-,9+,10+/m0/s1

InChI Key

CJWJWSHVISEFOC-IVZWLZJFSA-N

SMILES

OC[C@@H]1[C@H](C[C@H](N2C(C3=NC=CC=C3)=NC4=C2N=C(N)NC4=O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-PyG;  2 PyG;  2PyG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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